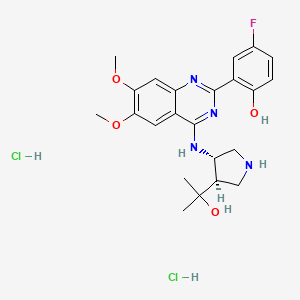

CCT241533 (dihydrochloride)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CCT241533 dihydrochloride is a potent and selective ATP competitive inhibitor of CHK2 . It has an IC50 of 3 nM and Ki of 1.16 nM . It’s used for research purposes .

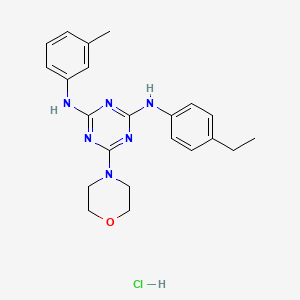

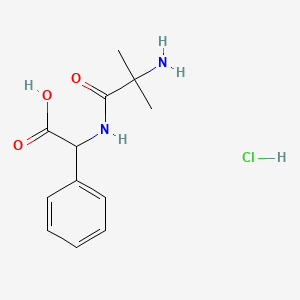

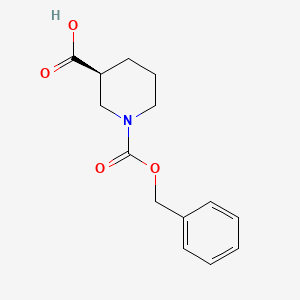

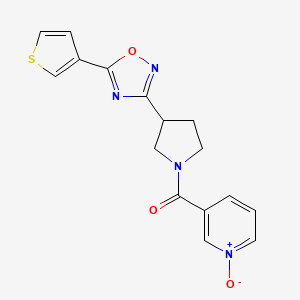

Molecular Structure Analysis

The molecular weight of CCT241533 dihydrochloride is 515.41 . Its molecular formula is C23H27FN4O4.2HCl . The structure includes a quinazolinyl group and a pyrrolidinyl group .Chemical Reactions Analysis

CCT241533 dihydrochloride inhibits CHK2 with an IC50 of 3 nM and shows minimal cross reactivity against a panel of kinases at 1 μM . X-ray crystallography confirms that CCT241533 binds to CHK2 in the ATP pocket .Physical And Chemical Properties Analysis

CCT241533 dihydrochloride has a molecular weight of 515.41 . It’s soluble in water (5.15 mg/mL) and DMSO (51.54 mg/mL) with gentle warming .科学研究应用

Overcoming Tamoxifen Resistance in ER-Positive Breast Cancer

CCT241533 has been shown to reverse tamoxifen resistance in ER-positive breast cancer both in vitro and in vivo . Tamoxifen is frequently used to treat ER-positive breast cancer, but resistance can develop over time. CCT241533 inhibits CHK2, reducing the expression of BQ, a splice variant of NCOR2 that mediates tamoxifen resistance .

Potentiating the Cytotoxicity of PARP Inhibitors

CCT241533 has been found to potentiate the cytotoxicity of PARP inhibitors . PARP inhibitors are a type of cancer treatment that block DNA repair and cause cancer cells to die. CCT241533 enhances the effect of these inhibitors by inhibiting CHK2 .

Inhibiting CHK2 Activation in Response to DNA Damage

CCT241533 can inhibit CHK2 activation in response to DNA damage . This is significant because CHK2 is a checkpoint kinase involved in the ATM-mediated response to double-strand DNA breaks . By inhibiting CHK2, CCT241533 can potentially enhance the efficacy of genotoxic cancer therapies .

Blocking Ionizing Radiation-Induced Apoptosis

CCT241533 has been shown to block ionizing radiation-induced apoptosis of mouse thymocytes . This suggests that CCT241533 could potentially be used to protect healthy cells during radiation therapy .

Selective Inhibition of CHK2

CCT241533 is a potent and selective inhibitor of CHK2 . It shows more than 63-fold selectivity for CHK2 over CHK1 and a panel of 84 other kinases . This high level of selectivity makes CCT241533 a valuable tool for studying the role of CHK2 in cellular processes .

Enhancing Protein Stability

CCT241533 has been found to enhance the protein stability of BQ, a splice variant of NCOR2 . This could potentially have implications for the study of protein folding and stability .

作用机制

属性

IUPAC Name |

4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27FN4O4.2ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);2*1H/t15-,17-;;/m1../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCFVLTMSBOZYOU-FXKISCCRSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29Cl2FN4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2998678.png)

![4-(benzylamino)-N-(3-ethoxypropyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2998699.png)

![(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(methylsulfonyl)piperidin-3-yl)methanone](/img/structure/B2998700.png)

![2-{[(1E)-(5-chloro-2-hydroxyphenyl)methylene]amino}benzamide](/img/structure/B2998701.png)